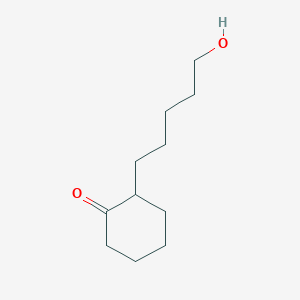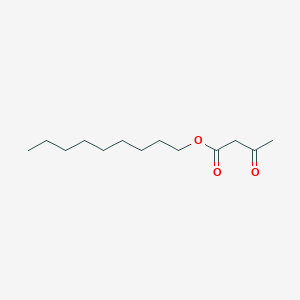![molecular formula C30H28O4S2 B14660408 1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol CAS No. 41134-84-3](/img/structure/B14660408.png)
1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol is a complex organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a dihydroanthracene core
Preparation Methods
The synthesis of 1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol typically involves multiple steps. One common method includes the reaction of 4-methoxyphenyl thiol with 9,10-dimethyl-9,10-dihydroanthracene-9,10-dione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Chemical Reactions Analysis
1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol involves its interaction with molecular targets through its sulfanyl and methoxy groups. These interactions can lead to the modulation of enzyme activity, inhibition of oxidative processes, and stabilization of reactive intermediates. The compound’s ability to donate or accept electrons makes it a versatile agent in various biochemical pathways.
Comparison with Similar Compounds
1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol can be compared with similar compounds such as:
Bis(4-methoxyphenyl)sulfane: This compound shares the methoxyphenyl sulfanyl groups but lacks the dihydroanthracene core, resulting in different chemical properties and applications.
Bis(4-hydroxyphenyl)sulfone:
1,2-Bis[(4-methoxyphenyl)ethynyl]benzene: This compound has similar methoxyphenyl groups but is structured around an ethynyl-benzene core, offering different electronic properties and applications.
The uniqueness of this compound lies in its combination of functional groups and core structure, which provides a distinct set of chemical and physical properties .
Properties
CAS No. |
41134-84-3 |
|---|---|
Molecular Formula |
C30H28O4S2 |
Molecular Weight |
516.7 g/mol |
IUPAC Name |
1,8-bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethylanthracene-9,10-diol |
InChI |
InChI=1S/C30H28O4S2/c1-29(31)23-7-5-9-25(35-21-15-11-19(33-3)12-16-21)27(23)30(2,32)28-24(29)8-6-10-26(28)36-22-17-13-20(34-4)14-18-22/h5-18,31-32H,1-4H3 |
InChI Key |
CCYFSVSJVUFYIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)SC3=CC=C(C=C3)OC)C(C4=C1C=CC=C4SC5=CC=C(C=C5)OC)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


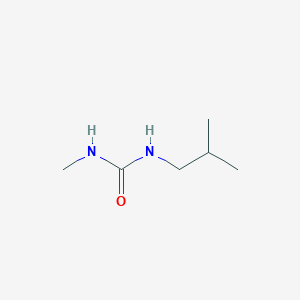
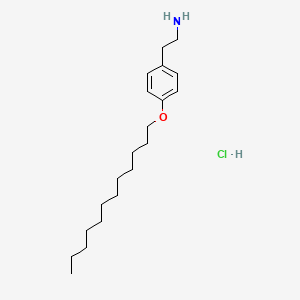
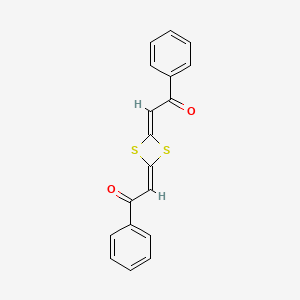
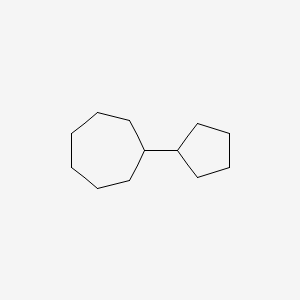
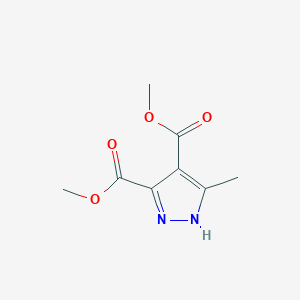
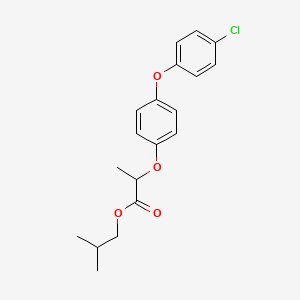
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
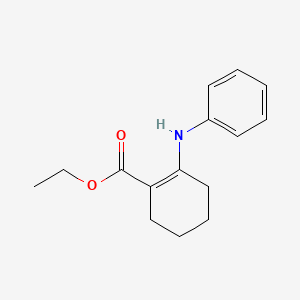
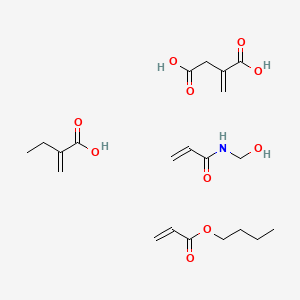
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)
